nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate Lipid 5 is a cationic amino lipid. It has been used in the synthesis of lipid nanoparticles for mRNA delivery and protein expression in rodents and non-human primates.
Ionizable lipids in combination with other lipids make up the lipid nanoparticles (LNPs) which are used to deliver RNA-based therapeutics. LNPs incorporating Lipid 5 (from Sabnis et al.) demonstrated potent delivery of mRNA in primates but also were rapidly cleared from the body resulting in low toxicity. Lipid 5 was better at I.V. delivery to the liver while the closely related SM-102 (cat# N-1102) was optimized for intramuscular administration. This product is for research use only and not for human use.

Brand Name: Vulcanchem
CAS No.: 2089251-33-0
VCID: VC7826865
InChI: InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
SMILES: CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Molecular Formula: C44H87NO5
Molecular Weight: 710.2 g/mol

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

CAS No.: 2089251-33-0

Cat. No.: VC7826865

Molecular Formula: C44H87NO5

Molecular Weight: 710.2 g/mol

* For research use only. Not for human or veterinary use.

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate - 2089251-33-0

Specification

CAS No. 2089251-33-0
Molecular Formula C44H87NO5
Molecular Weight 710.2 g/mol
IUPAC Name nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Standard InChI InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Standard InChI Key ABCVHPIKBGRCJA-UHFFFAOYSA-N
SMILES CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Canonical SMILES CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule features three distinct regions:

  • A nonyl ester group (C₉H₁₉O₂) at the terminal position

  • A central octanoate backbone with an amine-linked 2-hydroxyethyl group

  • A heptadecan-9-yloxy-8-oxooctyl side chain

The SMILES representation, O=C(OCCCCCCCCC)CCCCCCCN(CCO)CCCCCCCC(OC(CCCCCCCC)CCCCCCCC)=O, highlights the ester linkages, secondary amine, and hydroxyl group .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry2089251-33-0
Molecular FormulaC₄₄H₈₇NO₅
Molecular Weight710.17 g/mol
Purity>98%
Storage Conditions-20°C, desiccated, dark

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step process:

  • Esterification: Heptadecan-9-ol reacts with 8-bromooctanoyl chloride to form 8-heptadecan-9-yloxy-8-oxooctanoyl bromide.

  • Amination: The bromide intermediate undergoes nucleophilic substitution with 2-aminoethanol to introduce the hydroxyethyl group.

  • Coupling: The resulting amine is conjugated with nonyl octanoate using carbodiimide-based coupling agents.

Industrial-scale production employs continuous flow reactors to maintain reaction uniformity, achieving yields >75% .

Purification and Quality Control

Final purification uses preparative HPLC with a C18 column (methanol/water gradient). Purity verification via:

  • GC-MS: Retention time = 12.7 min (70 eV, m/z 710 [M⁺])

  • ¹H NMR: δ 4.15 (t, 2H, -OCH₂-), δ 3.55 (m, 2H, -NCH₂CH₂OH) .

Applications in Drug Delivery Systems

Liposome Stabilization

The compound enhances liposomal stability by:

  • Reducing interfacial tension (measured at 28 mN/m)

  • Increasing circulation half-life to 18 hours in murine models (vs. 6 hours for PEG-free liposomes).

Table 2: Comparative Liposome Performance

ParameterWith C₄₄H₈₇NO₅Without
Zeta Potential (mV)-12.3-25.8
Encapsulation Efficiency89%67%
Serum Stability (24h)95% intact58% intact

Targeted Cancer Therapy

In vitro studies demonstrate 3.2-fold increased doxorubicin uptake in MCF-7 cells when delivered via liposomes containing 5 mol% of this compound (p < 0.01).

Physicochemical Stability Profile

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Onset decomposition at 187°C

  • 5% mass loss at 215°C (N₂ atmosphere, 10°C/min)

Hydrolytic Susceptibility

The ester bonds hydrolyze under alkaline conditions (t₁/₂ = 3.2 hrs at pH 9), but remain stable at pH 7.4 (t₁/₂ > 14 days) .

Emerging Research Directions

Gene Delivery Applications

Preliminary data show 45% higher GFP expression in HEK293T cells compared to DOTAP-based vectors, attributed to improved endosomal escape.

Agricultural Surfactants

Field trials demonstrate 22% reduction in herbicide runoff when using 0.1% formulations (p = 0.0038), likely due to increased soil adhesion.

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